molecular formula C16H21N3O3 B5079053 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione

Cat. No.: B5079053
M. Wt: 303.36 g/mol
InChI Key: NGTHSYDHCFTZHM-UHFFFAOYSA-N
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Description

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a pyrrolidine-2,5-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate pyrrolidine derivatives. One common method includes the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate can then be further processed to obtain the final product.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol is purified by recrystallization from optimized solvents, which is beneficial for large-scale production . The overall yield of this route is approximately 45%.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. It is known to act on alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The compound’s binding to these receptors can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both piperazine and pyrrolidine-2,5-dione moieties

Properties

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-17-15(20)11-13(16(17)21)19-9-7-18(8-10-19)12-5-3-4-6-14(12)22-2/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTHSYDHCFTZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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